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Compound of Interest

Compound Name: MRS-2179

Cat. No.: B10763347

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MRS-2179, a potent and
selective antagonist of the P2Y1 receptor. This document details the core principles of its
mechanism of action, provides a summary of its quantitative data, outlines detailed
experimental protocols for its use, and illustrates key signaling pathways and experimental
workflows.

Introduction to MRS-2179

MRS-2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a synthetic organic molecule
that acts as a selective and competitive antagonist of the P2Y1 purinergic receptor.[1][2] P2Y1
is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a
crucial role in various physiological processes, most notably in platelet aggregation and
thrombosis.[3][4] Its ability to potently and selectively block ADP-induced platelet shape change
and aggregation makes it an invaluable tool for studying purinergic signaling and a lead
compound in the development of novel antithrombotic therapies.[5][6]

Mechanism of Action

MRS-2179 functions as a competitive antagonist at the P2Y1 receptor. This means it binds to
the same site as the endogenous agonist, ADP, but does not activate the receptor. By
occupying the binding site, it prevents ADP from binding and initiating the downstream
signaling cascade. The P2Y1 receptor is coupled to the Gg/11 family of G proteins. Upon
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agonist binding, Gg/11 activates phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This
signaling pathway ultimately leads to physiological responses such as platelet shape change
and aggregation. MRS-2179 effectively blocks these downstream events by preventing the
initial receptor activation.

Quantitative Data

The following tables summarize the key quantitative parameters of MRS-2179, providing a
comparative overview of its pharmacological profile.

Table 1: Chemical and Physical Properties of MRS-2179

Property Value

_ 2'-Deoxy-N6-methyladenosine 3',5'-
Chemical Name ) )
bisphosphate tetrasodium salt

Molecular Formula C11H13NsO9P2Naa[1]
Molecular Weight 513.16 g/mol [1]

Solubility Soluble in water to 50 mM[1]
Purity >98%[1]

Storage Store at -20°CJ[1]

Table 2: Pharmacological Profile of MRS-2179
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Parameter Species/System Value Reference(s)
o o Human P2Y1
Ki (Binding Affinity) 84 nM [5]
Receptor
Ke (Equilibrium Human Platelets
_ o 109 +18 nM [6]
Dissociation Constant)  ([3*P]MRS-2179)
o Competitive
Ke (Equilibrium )
) o Antagonist at P2Y1 100 nM [11[2]
Dissociation Constant)
Receptors
Potent inhibitor
ICso (Platelet ADP-induced human (specific value varies 5]
Aggregation) platelet aggregation with ADP
concentration)
ICso (Selectivity) P2X1 Receptor 1.15 uM [1][2]
ICso (Selectivity) P2X3 Receptor 12.9 uM [1112]
Table 3: In Vivo Efficacy of MRS-2179
Animal Model Dosing Effect Reference(s)
Mouse S Increased resistance
) Intravenous injection ) [4]
(Thromboembolism) to thromboembolism
] Significantly increased
Mouse (Arterial S )
) Intravenous injection time to thrombus [7]
Thrombosis) .
formation
Slightly but
Rat (Venous . IR
Intravenous injection significantly inhibited [7]

Thrombosis)

venous thrombosis

Rat/Mouse (Bleeding

Intravenous injection

Prolonged bleeding

[6](8]

Time) time
Experimental Protocols
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Detailed methodologies are crucial for the accurate characterization and application of MRS-
2179 in studying purinergic signaling.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of MRS-2179 to inhibit platelet aggregation induced by ADP.

Materials:

Freshly drawn human venous blood collected in 3.2% sodium citrate.

MRS-2179 stock solution.

Adenosine diphosphate (ADP) solution.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Light Transmission Aggregometer.
Procedure:

o PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room
temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20
minutes.

e Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP
(100% aggregation).

e Assay:

o Pipette a known volume of PRP into a cuvette with a stir bar and place it in the
aggregometer at 37°C.

o Add MRS-2179 at the desired final concentration (e.g., a range from 1 nM to 100 uM) or
vehicle control and incubate for 2-5 minutes. A concentration of 20uM has been shown to
be effective at inhibiting ADP-induced aggregation.[3]

o Initiate aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 uM).
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o Record the change in light transmission for at least 5 minutes.

o Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of MRS-
2179 is determined by comparing the aggregation in its presence to the vehicle control. ICso
values can be calculated from concentration-response curves.

Calcium Mobilization Assay

This assay measures the ability of MRS-2179 to block the increase in intracellular calcium
concentration induced by a P2Y1 agonist.

Materials:

o Cells expressing the P2Y1 receptor (e.g., HEK293 cells, primary astrocytes).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

MRS-2179 stock solution.

Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader.

Procedure:

o Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

e Dye Loading:

[¢]

Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 uM) and a mild detergent like
Pluronic F-127 (e.g., 0.02%) in the assay buffer.

[¢]

Remove the culture medium and add the loading solution to the cells.

[e]

Incubate for 45-60 minutes at 37°C in the dark.

o

Wash the cells with assay buffer to remove excess dye.
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e Assay:

(¢]

Place the cell plate in the FLIPR instrument.

[¢]

Establish a baseline fluorescence reading.

[¢]

Add MRS-2179 at various concentrations and incubate for a specified time (e.g., 10-20
minutes).

[e]

Add the P2Y1 agonist at a concentration that elicits a sub-maximal response (e.g., ECso).

[e]

Monitor the change in fluorescence intensity over time.

o Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-
induced calcium mobilization, and the I1Cso is calculated from the concentration-response

curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MRS-2179 for the P2Y1 receptor.

Materials:

Membrane preparations from cells overexpressing the P2Y1 receptor.
o Radiolabeled P2Y1 antagonist (e.g., [3*P]JMRS-2179 or [3H]MRS2500).
e Unlabeled MRS-2179.

» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, 5 mM MgCl2).

e Wash buffer (ice-cold binding buffer).

e Glass fiber filters.

» Vacuum filtration manifold and scintillation counter.

Procedure:
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o Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed
concentration of the radioligand (typically at or below its Ke), and varying concentrations of
unlabeled MRS-2179.

 Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a
sufficient time to reach equilibrium (e.g., 60-90 minutes).

« Filtration: Rapidly filter the contents of each well through the glass fiber filters using the
vacuum manifold to separate bound from free radioligand.

o Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically
bound radioligand.

o Counting: Place the filters in scintillation vials with scintillation cocktail and measure the
radioactivity using a scintillation counter.

o Data Analysis: Determine the concentration of MRS-2179 that inhibits 50% of the specific
binding of the radioligand (ICso). The Ki value can then be calculated using the Cheng-
Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the P2Y1 receptor signaling
pathway and a typical experimental workflow for characterizing P2Y1 antagonists like MRS-
2179.

Cell Membrane
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© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b10763347?utm_src=pdf-body
https://www.benchchem.com/product/b10763347?utm_src=pdf-body
https://www.benchchem.com/product/b10763347?utm_src=pdf-body
https://www.benchchem.com/product/b10763347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10763347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

P2Y1 Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b10763347?utm_src=pdf-body-img
https://www.benchchem.com/product/b10763347?utm_src=pdf-custom-synthesis
https://www.rndsystems.com/products/mrs-2179-tetrasodium-salt_0900
https://www.tocris.com/products/mrs-2179-tetrasodium-salt_0900
https://pmc.ncbi.nlm.nih.gov/articles/PMC4306013/
https://pubmed.ncbi.nlm.nih.gov/12595918/
https://pubmed.ncbi.nlm.nih.gov/12595918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471151/
https://pubmed.ncbi.nlm.nih.gov/11166284/
https://pubmed.ncbi.nlm.nih.gov/11166284/
https://pubmed.ncbi.nlm.nih.gov/12871312/
https://pubmed.ncbi.nlm.nih.gov/12871312/
https://www.researchgate.net/publication/223592013_Inhibition_of_platelet_function_by_administration_of_MRS2179_a_P2Y1_receptor_antagonist
https://www.benchchem.com/product/b10763347#mrs-2179-for-studying-purinergic-signaling
https://www.benchchem.com/product/b10763347#mrs-2179-for-studying-purinergic-signaling
https://www.benchchem.com/product/b10763347#mrs-2179-for-studying-purinergic-signaling
https://www.benchchem.com/product/b10763347#mrs-2179-for-studying-purinergic-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10763347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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